molecular formula C10H13BrClN B1377460 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1432680-81-3

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1377460
CAS No.: 1432680-81-3
M. Wt: 262.57 g/mol
InChI Key: FLQUMDZJVBCOBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions typically involve heating the reactants to facilitate the cyclization process.

Industrial Production Methods

the general principles of organic synthesis and scale-up processes would apply, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted tetrahydroisoquinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, tetrahydroisoquinoline derivatives have been shown to interact with dopamine receptors and other neurotransmitter systems, influencing neurological functions . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of both bromine and methyl substituents on the tetrahydroisoquinoline scaffold. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and pharmacological properties . The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c1-7-4-9(11)5-8-2-3-12-6-10(7)8;/h4-5,12H,2-3,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLQUMDZJVBCOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CNCC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-81-3
Record name Isoquinoline, 6-bromo-1,2,3,4-tetrahydro-8-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-8-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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